molecular formula C10H12O4 B14260350 Carbonic acid, (4-methoxyphenyl)methyl methyl ester CAS No. 270921-39-6

Carbonic acid, (4-methoxyphenyl)methyl methyl ester

Cat. No.: B14260350
CAS No.: 270921-39-6
M. Wt: 196.20 g/mol
InChI Key: ZURJLTPYBBWOQK-UHFFFAOYSA-N
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Description

Carbonic acid, (4-methoxyphenyl)methyl methyl ester, is an organic compound with the molecular formula C10H12O4. This compound is a type of ester, which is commonly used in organic synthesis and various industrial applications. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, (4-methoxyphenyl)methyl methyl ester, can be achieved through several methods. One common method involves the reaction of (4-methoxyphenyl)methanol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the methyl chloroformate, resulting in the formation of the ester.

Another method involves the use of diazomethane for the methylation of (4-methoxyphenyl)methanol. Diazomethane is highly reactive and can efficiently convert carboxylic acids to their corresponding methyl esters .

Industrial Production Methods

In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, (4-methoxyphenyl)methyl methyl ester, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

    Hydrolysis: (4-methoxyphenyl)methanol and carbonic acid.

    Reduction: (4-methoxyphenyl)methanol.

    Transesterification: Various esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of carbonic acid, (4-methoxyphenyl)methyl methyl ester, involves its interaction with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its ester functional group, which can undergo hydrolysis, reduction, and transesterification .

Comparison with Similar Compounds

Carbonic acid, (4-methoxyphenyl)methyl methyl ester, can be compared with other similar esters, such as:

    Methyl benzoate: Both compounds are esters, but methyl benzoate has a benzene ring instead of a methoxy-substituted phenyl ring.

    Ethyl acetate: This ester is simpler in structure and is commonly used as a solvent in laboratories.

    Methyl salicylate: Known for its wintergreen scent, this ester has a hydroxyl group on the benzene ring, making it more reactive in certain conditions.

The uniqueness of this compound, lies in its methoxy-substituted phenyl ring, which imparts specific chemical properties and reactivity .

Properties

CAS No.

270921-39-6

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(4-methoxyphenyl)methyl methyl carbonate

InChI

InChI=1S/C10H12O4/c1-12-9-5-3-8(4-6-9)7-14-10(11)13-2/h3-6H,7H2,1-2H3

InChI Key

ZURJLTPYBBWOQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)OC

Origin of Product

United States

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